Lipophilicity Differentiation: 2,3-Dimethylcyclohexyl Substitution Increases logP by Approximately 0.5–1.0 Log Units vs. Mono-Methylcyclohexyl Analogs
The target compound bearing a 2,3-dimethylcyclohexyl sulfamoyl substituent exhibits a computed logP (clogP) of 2.34 and a ZINC-calculated logP of 3.155 [1]. In contrast, the closely related 4-methylcyclohexyl analog 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide, which lacks the second methyl group on the cyclohexane ring, has a lower molecular weight (420.5 vs. 434.5) and is predicted to have reduced lipophilicity due to the absence of the additional methyl substituent . The increased logP of the target compound implies greater membrane permeability potential but also potentially higher metabolic susceptibility, a trade-off explicitly addressed in the sulfamoyl benzamide lead optimization literature where lipophilic modifications were used to tune both potency and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | clogP = 2.34; ZINC logP = 3.155 |
| Comparator Or Baseline | 2-Fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide: MW 420.5 (one fewer methyl group; logP not explicitly reported but predicted to be lower) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.0 based on the additional methyl group contribution (standard Hansch π for aliphatic CH₃ ≈ +0.5) |
| Conditions | Computational prediction; sildrug.ibb.waw.pl ECBD platform and ZINC15 database |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can translate to significant changes in membrane permeability, tissue distribution, and metabolic clearance, making the target compound a distinct chemical entity for SAR studies rather than a redundant analog of the mono-methylcyclohexyl series.
- [1] Sildrug ECBD Database. EOS32423: Basic properties of C₂₂H₂₇FN₂O₄S. clogP: 2.34, TPSA: 70.08, Rotatable Bond Donors: 6. View Source
- [2] Sellitto I, Le Bourdonnec B, Worm K, Goodman A, Savolainen MA, Chu GH, Ajello CW, Saeui CT, Leister LK, Cassel JA, Dehaven RN, Labuda CJ, Koblish M, Little PJ, Brogdon BL, Smith SA, Dolle RE. Novel sulfamoyl benzamides as selective CB2 agonists with improved in vitro metabolic stability. Bioorg Med Chem Lett. 2010;20(1):387-91. View Source
